

Comparative In Vivo Toxicity and Efficacy of Crabrolin and Its Derivatives

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A comprehensive guide for researchers and drug development professionals on the toxicological profiles and therapeutic potential of the antimicrobial peptide **Crabrolin** and its engineered analogs.

Crabrolin, a tridecapeptide originally isolated from the venom of the European hornet (Vespa crabro), has garnered interest for its antimicrobial and anticancer properties.[1][2][3] However, like many natural peptides, its therapeutic application is often hindered by potential toxicity. This guide provides a comparative analysis of the in vivo and in vitro toxicity of **Crabrolin** and its rationally designed derivatives, with a focus on elucidating structure-activity and structure-toxicity relationships. The cationicity-enhanced derivatives of **crabrolin** have demonstrated improved antibacterial and anticancer activities with lower toxicity.[1][3][4]

Comparative Analysis of In Vitro Activity and Toxicity

A series of **Crabrolin** analogs were synthesized to investigate the impact of charge and amino acid substitution on biological activity and toxicity. The following tables summarize the key quantitative data from these studies.

Antimicrobial Activity (MIC)

The minimum inhibitory concentration (MIC) is a key indicator of a peptide's antimicrobial potency. The data below shows that the derivative **Crabrolin**-TR exhibits significantly



enhanced activity, particularly against Gram-negative bacteria like P. aeruginosa and K. pneumoniae, when compared to the parent **Crabrolin** peptide.[1][3]

Peptide	Sequence	S. aureus (ATCC 25923) MIC (µM)	E. faecium (ATCC 700221) MIC (μM)	P. aeruginosa (ATCC 27853) MIC (μM)	K. pneumonia e (ATCC 43816) MIC (μM)
Crabrolin	FLPLILRKIVT AL-NH2	2	16	128	>128
Crabrolin-TR	FLRLILRKIV TAL-NH2	4	16	4	8

Data sourced from Yao et al., 2023.[1][2][3]

Hemolytic Activity

Hemolytic activity is a crucial measure of a peptide's toxicity towards eukaryotic cells, specifically red blood cells. A higher HC₅₀ value indicates lower hemolytic activity and thus, better selectivity. The data reveals that while some modifications increase hemolytic activity, **Crabrolin**-TR maintains a relatively high HC₅₀, suggesting a favorable therapeutic window.

Peptide	HC ₁₀ (μM)	HC50 (μM)	Hemolysis at MIC for P. aeruginosa (%)
Crabrolin	>512	>512	< 1%
Crabrolin-TR	114.7	256.4	< 1%

Data sourced from Yao et al., 2023.[5]

Cytotoxicity (LDH Release)

Lactate dehydrogenase (LDH) release is an indicator of cell membrane damage and cytotoxicity. The following data on immortalized human microvascular endothelial cells (HMEC-



1) and human keratinocytes (HaCaT) shows the cytotoxic profile of **Crabrolin** and its derivatives.

Peptide (at 64 μM)	LDH Release in HMEC-1 (%)	LDH Release in HaCaT (%)
Crabrolin	~10%	~15%
Crabrolin-TR	~15%	~20%

Data interpreted from graphical representations in Yao et al., 2023.[1]

In Vivo Toxicity and Efficacy in a Galleria mellonella Model

The Galleria mellonella (waxworm) model is a valuable tool for the preliminary in vivo assessment of both toxicity and antimicrobial efficacy.

Toxicity Assessment

Healthy G. mellonella larvae were injected with high doses of **Crabrolin** and **Crabrolin**-TR to assess peptide-induced mortality. The results indicate that even at concentrations significantly higher than their effective antimicrobial doses, both peptides exhibited low toxicity in this model. Specifically, **Crabrolin**-TR was shown to be non-toxic at its maximum MBC value (MIC = 8 μ M).[1][3]

Efficacy in a K. pneumoniae Infection Model

To evaluate therapeutic potential, larvae were infected with a lethal dose of K. pneumoniae and subsequently treated with **Crabrolin** or **Crabrolin**-TR. **Crabrolin**-TR demonstrated a significant ability to reduce the mortality of infected larvae, underscoring its enhanced in vivo antimicrobial effect.[5]

Experimental Protocols Hemolysis Assay



- Preparation of Red Blood Cells (RBCs): Fresh human red blood cells were washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
- Peptide Incubation: 50 μ L of the RBC suspension was added to 50 μ L of serially diluted peptide solutions in a 96-well plate.
- Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).
- Incubation: The plate was incubated for 1 hour at 37°C.
- Measurement: The plate was centrifuged, and the absorbance of the supernatant was measured at 570 nm to quantify hemoglobin release.
- Calculation: The percentage of hemolysis was calculated using the formula: [(Abs_peptide Abs PBS) / (Abs TritonX Abs PBS)] * 100.[1]

Lactate Dehydrogenase (LDH) Release Assay

- Cell Culture: HMEC-1 and HaCaT cells were cultured in their respective recommended media until they reached approximately 80% confluency.
- Peptide Treatment: Cells were seeded in 96-well plates and, after adherence, were treated with various concentrations of **Crabrolin** and its derivatives for a specified period.
- Supernatant Collection: After incubation, the supernatant was collected to measure released LDH.
- Cell Lysis: The remaining cells were lysed using a lysis buffer (e.g., 1% Triton X-100) to determine the maximum LDH release.
- LDH Measurement: The LDH activity in the supernatant and the cell lysate was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
- Calculation: The percentage of LDH release was calculated as: (LDH in supernatant) / (Total LDH) * 100.[1]



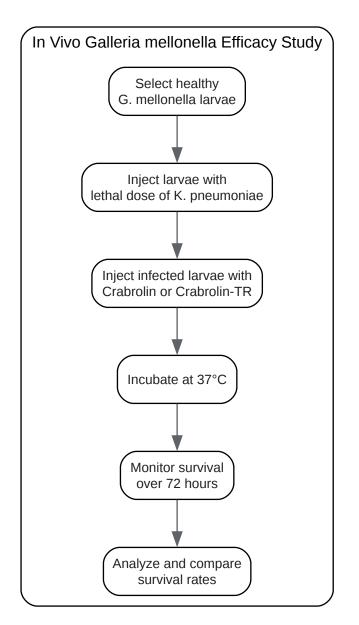
In Vivo Waxworm (Galleria mellonella) Model

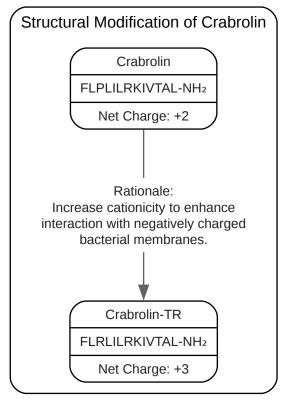
- Toxicity Study: Healthy larvae were injected with a 10 μL volume of a high concentration of the peptide solution. A control group was injected with PBS. The larvae were then incubated at 37°C, and survival was monitored over 72 hours.[5]
- Efficacy Study: Larvae were first infected by injecting 10 μL of a lethal dose of K. pneumoniae. After a short incubation period (e.g., 1-2 hours), the infected larvae were treated with a 10 μL injection of the peptide solution. Control groups included PBS-treated infected larvae and uninfected, untreated larvae. Survival was monitored over 72 hours.[5]

Visualizing Experimental Workflows and Peptide Design

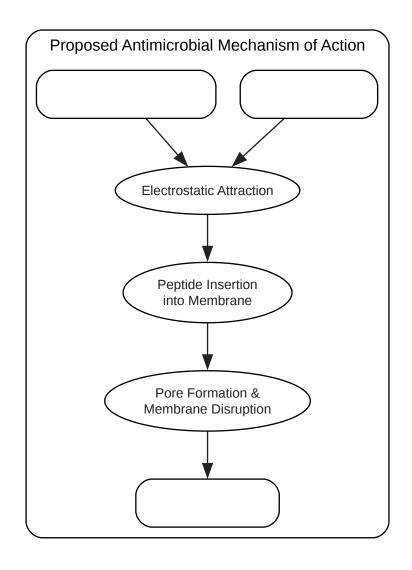
To better understand the experimental design and the rationale behind the peptide modifications, the following diagrams are provided.











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